methyl5-methoxy-1H-1,3-benzodiazole-6-carboxylate

Description

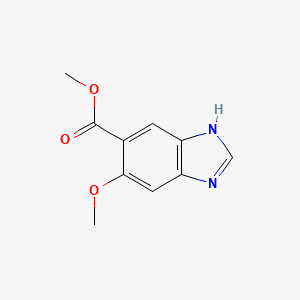

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic aromatic compound featuring a benzodiazole core (two nitrogen atoms at positions 1 and 3) substituted with a methoxy group at position 5 and a methyl ester at position 5. This structure combines electron-donating (methoxy) and moderately polar (ester) groups, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

methyl 6-methoxy-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-9-4-8-7(11-5-12-8)3-6(9)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAPGCZLNVXOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C(=O)OC)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-1H-benzodiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Heterocycles

Key Observations :

- Core Heterocycle Differences: Benzodiazole vs. Benzoxazole: The replacement of nitrogen (benzodiazole) with oxygen (benzoxazole) at position 3 alters electronic properties. Substituent Positioning: The target compound’s substituents at positions 5 and 6 create a para-diaxial arrangement, which may sterically hinder interactions compared to ortho-substituted derivatives like those in .

- Functional Group Impact: Methoxy vs. Amino Groups: The methoxy group (electron-donating) in the target compound contrasts with amino groups in analogues (e.g., ), which are stronger electron donors and participate in hydrogen bonding. This difference affects solubility and reactivity in electrophilic substitution reactions . Fluorine Substitution: The presence of fluorine in introduces electron-withdrawing effects and metabolic stability, a feature absent in the target compound.

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Reactivity Insights :

- Ester Hydrolysis : The methyl ester in the target compound is prone to hydrolysis under acidic or basic conditions, analogous to benzoxazole esters .

- Electrophilic Substitution: The methoxy group directs electrophiles to position 4 or 7 (meta to -OCH₃), whereas amino-substituted derivatives (e.g., ) favor substitution at ortho/para positions relative to -NH₂.

Biological Activity

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate is a compound belonging to the benzodiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties through a synthesis of available research findings.

Chemical Structure and Properties

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate has the following molecular formula:

- Molecular Formula : C₉H₉N₃O₃

- Molecular Weight : Approximately 205.21 g/mol

The compound's structure features a benzodiazole ring with a methoxy group and a carboxylate moiety, which contributes to its biological activity.

Antimicrobial Activity

Benzodiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate exhibits significant antibacterial activity against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against selected bacteria:

| Pathogen | MIC (µg/mL) | Control (e.g., Isoniazid) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 0.25 |

| Escherichia coli | 25 | 2 |

| Mycobacterium tuberculosis | 3.125 | 0.25 |

These findings suggest that methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate has potential as an effective antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Properties

The anticancer activity of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate has also been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Study: In Vitro Studies

In vitro studies demonstrate that this compound can inhibit the proliferation of several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 10 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 20 | Inhibition of mitochondrial function |

These results indicate that methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate may serve as a promising candidate for further development in cancer therapy.

The biological activity of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.

- DNA Interaction : Studies suggest that it can intercalate with DNA, leading to disruption in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, which is a known mechanism for triggering apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.